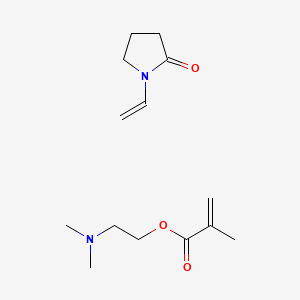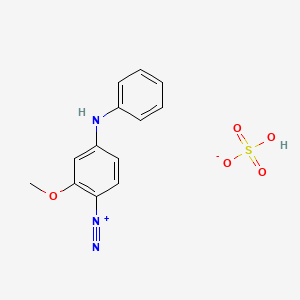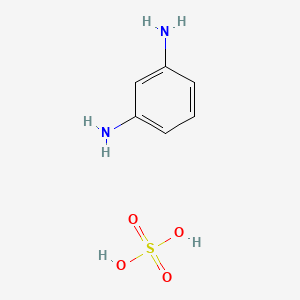
4-Cloro-2-fluorotolueno
Descripción general
Descripción
4-Chloro-2-fluorotoluene is a colorless to light yellow liquid . It is used in the laboratory for chemical synthesis . It has been used in the preparation of 4-chloro-2-fluoro-benzylbromide .
Synthesis Analysis
4-Chloro-2-fluorotoluene can be synthesized from 5-CHLORO-2-METHYLPHENYLBORONIC ACID .Molecular Structure Analysis
The molecular formula of 4-Chloro-2-fluorotoluene is CH3C6H3(Cl)F . Its molecular weight is 144.57 . The InChI key is MKFCYQTVSDCXAQ-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Chloro-2-fluorotoluene generates vibronically excited, jet-cooled benzyl-type radicals by corona excited supersonic expansion coupled with a pinhole-type glass nozzle technique .Physical And Chemical Properties Analysis
4-Chloro-2-fluorotoluene is a clear liquid . It has a refractive index of 1.498 , a boiling point of 158°C , and a density of 1.186 g/mL at 25°C . It is flammable .Aplicaciones Científicas De Investigación
Estudios de espectroscopia
El 4-Cloro-2-fluorotolueno se ha utilizado en estudios de espectroscopia, específicamente en espectroscopia de infrarrojo por transformada de Fourier (FT-IR) y espectroscopia de Raman por transformada de Fourier (FT-Raman). Estas técnicas permiten la investigación de las vibraciones moleculares y pueden proporcionar información sobre las propiedades estructurales de los compuestos. Los espectros FT-IR y FT-Raman del this compound se han registrado y analizado para comprender su comportamiento vibratorio .
Síntesis química
Este compuesto se utiliza en la síntesis de otros productos químicos, como el 4-cloro-2-fluoro-bencilbromuro. Este proceso es crucial para crear intermediarios que se pueden utilizar en reacciones químicas posteriores y desarrollo de productos .
Aplicaciones de disolventes
Los derivados del tolueno, incluido el this compound, se utilizan comúnmente como disolventes debido a su capacidad para disolver pinturas, diluyentes de pintura, reactivos químicos, caucho, tintas, pegamentos y lacas. Sus propiedades de solvente los hacen valiosos en diversas aplicaciones industriales y de investigación .
Investigación proteómica
En la investigación proteómica, el this compound se puede utilizar como un producto especializado. La proteómica implica el estudio a gran escala de proteínas, particularmente sus estructuras y funciones. Las propiedades específicas del compuesto pueden ayudar en el análisis o síntesis de proteínas dentro de este campo .
Safety and Hazards
This chemical is considered hazardous. It is flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, using only non-sparking tools, and wearing protective gloves/eye protection/face protection .
Propiedades
IUPAC Name |
4-chloro-2-fluoro-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFCYQTVSDCXAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196428 | |
| Record name | 4-Chloro-2-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
452-75-5 | |
| Record name | 4-Chloro-2-fluoro-1-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-fluorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-fluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthesis method described in the research paper?
A1: The research paper [] outlines a novel method for synthesizing 4-chloro-2-fluorotoluene. The significance lies in the improved efficiency and yield compared to potential previous methods. The paper highlights that this method involves fewer steps and results in a product with higher purity []. This is particularly important for industrial applications where cost-effectiveness and product quality are crucial.
Q2: What are the potential applications of 4-chloro-2-fluorotoluene?
A2: While the research paper [] focuses solely on the synthesis of 4-chloro-2-fluorotoluene, halogenated aromatic compounds like this often serve as important building blocks in various chemical syntheses. They can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Further research is needed to explore the specific applications of 4-chloro-2-fluorotoluene.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Tris[4-(diethylamino)phenyl]amine](/img/structure/B1583506.png)
![1,3-Diiminobenz[f]isoindoline](/img/structure/B1583507.png)





